17-[1-(4-MORPHOLINYL)-1-OXO-2-HEXANYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
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Overview
Description
17-[1-(4-MORPHOLINYL)-1-OXO-2-HEXANYL]-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique structure that combines elements of anthracene, pyrrole, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-[1-(4-MORPHOLINYL)-1-OXO-2-HEXANYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Attachment of the Morpholino Group: The morpholino group is attached through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate leaving group on the hexanone chain.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the complete structure of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
17-[1-(4-MORPHOLINYL)-1-OXO-2-HEXANYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene and pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound may have potential as a fluorescent probe due to its polycyclic aromatic structure, which can exhibit strong fluorescence.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as an anticancer agent, given the structural similarities to other known bioactive molecules.
Industry
In industry, the compound could be used in the development of new materials, such as organic semiconductors or photovoltaic cells, due to its conjugated system.
Mechanism of Action
The mechanism of action of 17-[1-(4-MORPHOLINYL)-1-OXO-2-HEXANYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE would depend on its specific application. For example, as an anticancer agent, it might interact with DNA or proteins involved in cell division, leading to apoptosis or cell cycle arrest. The morpholino group could enhance its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone share the anthracene core and exhibit similar chemical reactivity.
Pyrrole Derivatives: Compounds such as porphyrins and phthalocyanines contain pyrrole rings and are used in various applications, including as dyes and catalysts.
Morpholine Derivatives: Compounds like morpholine itself and its derivatives are used in pharmaceuticals and as solvents.
Uniqueness
The uniqueness of 17-[1-(4-MORPHOLINYL)-1-OXO-2-HEXANYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its combination of these three distinct structural motifs, which can impart unique chemical and physical properties. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C28H30N2O4 |
---|---|
Molecular Weight |
458.5g/mol |
IUPAC Name |
17-(1-morpholin-4-yl-1-oxohexan-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C28H30N2O4/c1-2-3-12-21(26(31)29-13-15-34-16-14-29)30-27(32)24-22-17-8-4-5-9-18(17)23(25(24)28(30)33)20-11-7-6-10-19(20)22/h4-11,21-25H,2-3,12-16H2,1H3 |
InChI Key |
BDZXENRHDRBUOE-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)N1CCOCC1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Canonical SMILES |
CCCCC(C(=O)N1CCOCC1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
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